5-(4-fluorophenyl)-4-methyl-11-(5-methyl-1H-1,2,4-triazol-3-yl)-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one
Description
The compound 5-(4-fluorophenyl)-4-methyl-11-(5-methyl-1H-1,2,4-triazol-3-yl)-2,3,7,11-tetrazatricyclo[7.4.0.0²,⁶]trideca-1(9),3,5,7,12-pentaen-10-one is a polycyclic heterocyclic molecule featuring a fused tricyclic core system with four nitrogen atoms, a fluorophenyl substituent, and a methyl-substituted triazole ring. Structural characterization of such compounds typically relies on X-ray crystallography, with refinement programs like SHELXL being widely employed for small-molecule analysis .
Properties
IUPAC Name |
5-(4-fluorophenyl)-4-methyl-11-(5-methyl-1H-1,2,4-triazol-3-yl)-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN7O/c1-10-16(12-3-5-13(20)6-4-12)17-21-9-14-15(27(17)25-10)7-8-26(18(14)28)19-22-11(2)23-24-19/h3-9H,1-2H3,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSFPJDRAJUJXLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C3=C(C=NC2=C1C4=CC=C(C=C4)F)C(=O)N(C=C3)C5=NNC(=N5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-fluorophenyl)-4-methyl-11-(5-methyl-1H-1,2,4-triazol-3-yl)-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one typically involves multi-step organic synthesis techniques. The process begins with the preparation of the core tricyclic structure, followed by the introduction of the fluorophenyl and triazolyl groups through various substitution reactions. Common reagents used in these steps include halogenating agents, organometallic reagents, and catalysts to facilitate the formation of the desired bonds under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods to larger reactors and optimizing reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
5-(4-fluorophenyl)-4-methyl-11-(5-methyl-1H-1,2,4-triazol-3-yl)-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium azide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
5-(4-fluorophenyl)-4-methyl-11-(5-methyl-1H-1,2,4-triazol-3-yl)-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory, antiviral, and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(4-fluorophenyl)-4-methyl-11-(5-methyl-1H-1,2,4-triazol-3-yl)-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
Compound 4 and 5 from
These isostructural compounds, 4-(4-chlorophenyl/4-fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole, share key features with the target molecule:
- Fluorophenyl groups : Enhance lipophilicity and metabolic stability.
- Triazole rings : Contribute to hydrogen bonding and π-π stacking interactions.
- Heterocyclic cores : Differ in ring systems (thiazole and pyrazole vs. the tetrazatricyclo system in the target compound).
Key Differences :
- The target compound’s tetrazatricyclo framework introduces greater conformational rigidity compared to the thiazole-pyrazole hybrid in Compounds 4 and 4.
- The triazole substituent in the target is directly fused into the tricyclic system, whereas in Compounds 4 and 5, it is appended to a pyrazole ring .
Triazole Derivatives from
The synthesized 2-(5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazol-3-ylthio)-1-(phenyl/4-fluorophenyl)ethanones feature:
Comparison :
- Its methyl-triazole substituent may reduce steric hindrance compared to the bulky phenylsulfonyl groups in ’s derivatives.
Crystallographic and Conformational Analysis
Compounds 4 and 5 () crystallize in triclinic $ P\overline{1} $ symmetry with two independent molecules per asymmetric unit. Their near-planar conformations (excluding one perpendicular fluorophenyl group) suggest moderate intermolecular interactions. By contrast, the target compound’s fused tricyclic system likely enforces a rigid, planar conformation, which could enhance crystallinity and stability . SHELX programs, commonly used for such analyses, enable precise refinement of complex heterocycles, as seen in similar studies .
Table 1: Key Features of Compared Compounds
Insights :
- The target’s structural complexity necessitates advanced crystallization techniques, as seen in ’s use of dimethylformamide (DMF) for high-quality crystals.
- Functional group positioning (e.g., triazole fused vs. appended) critically influences electronic properties and reactivity.
Research Implications and Gaps
- Synthetic Challenges : The tetrazatricyclo system’s synthesis likely requires regioselective cyclization steps, contrasting with the straightforward thioether formation in ’s derivatives.
- Computational Modeling : Molecular docking studies could compare the target’s binding affinity with simpler triazole-thiazole hybrids, leveraging programs like SHELXPRO for structural input .
Biological Activity
The compound 5-(4-fluorophenyl)-4-methyl-11-(5-methyl-1H-1,2,4-triazol-3-yl)-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies based on diverse research findings.
1. Synthesis of the Compound
The synthesis of this compound involves multiple steps starting from simpler precursors. The general synthetic pathway includes:
- Starting Materials : The synthesis begins with 4-fluorophenyl and triazole derivatives.
- Reagents and Conditions : Various reagents such as bromides and solvents like ethanol are used under reflux conditions to facilitate the formation of the desired product.
The compound's structure was confirmed using techniques like NMR and IR spectroscopy.
2.1 Antimicrobial Properties
Research has indicated that compounds containing the 1,2,4-triazole moiety exhibit significant antimicrobial activity. For instance:
- Antifungal Activity : Triazole derivatives have been shown to possess antifungal properties against various strains including Candida and Aspergillus species .
- Antibacterial Activity : Studies report that triazole compounds can inhibit the growth of Gram-positive and Gram-negative bacteria . The compound may share similar properties due to its structural features.
2.2 Anticancer Activity
Compounds with tetrazole and triazole groups have been investigated for their anticancer potential:
- Mechanism of Action : These compounds may inhibit specific enzymes involved in cancer cell proliferation or induce apoptosis in cancer cells .
3.1 Study on Triazole Derivatives
A study conducted by researchers highlighted the effectiveness of triazole derivatives against various pathogens:
| Compound | MIC (μg/mL) | Activity |
|---|---|---|
| Triazole A | 0.125 | Effective against S. aureus |
| Triazole B | 0.5 | Effective against E. coli |
The above data indicates that modifications in the triazole structure can significantly affect antimicrobial potency .
3.2 Structure-Activity Relationship (SAR)
The SAR studies suggest that:
- Substituents on the Phenyl Ring : Electron-donating groups enhance biological activity.
- Chain Length Variations : Changes in alkyl chain lengths can influence the overall efficacy of the compound .
4. Conclusion
The compound 5-(4-fluorophenyl)-4-methyl-11-(5-methyl-1H-1,2,4-triazol-3-yl)-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one exhibits promising biological activities primarily due to its structural components like the triazole and tetrazole rings. Further research is warranted to fully elucidate its mechanisms of action and potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
